![molecular formula C15H30N2 B12551127 1,7-Diazabicyclo[5.5.5]heptadecane CAS No. 147713-89-1](/img/structure/B12551127.png)
1,7-Diazabicyclo[5.5.5]heptadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Diazabicyclo[555]heptadecane is a bicyclic organic compound that features a unique structure with two nitrogen atoms incorporated into a bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
1,7-Diazabicyclo[5.5.5]heptadecane can be synthesized through the condensation of N-monohalotrimethylene- and N-monohalotetramethylenediamines with carbonyl compounds in the presence of bases . This method allows for the formation of the bicyclic structure with the nitrogen atoms positioned appropriately within the framework.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned condensation reactions. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
1,7-Diazabicyclo[5.5.5]heptadecane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The nitrogen atoms in the bicyclic structure can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in halogenated or alkylated products.
Scientific Research Applications
1,7-Diazabicyclo[5.5.5]heptadecane has several scientific research applications, including:
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It is used in the production of polymers and other materials where its bicyclic structure imparts desirable properties.
Mechanism of Action
The mechanism of action of 1,7-Diazabicyclo[5.5.5]heptadecane involves its interaction with molecular targets through its nitrogen atoms. These interactions can lead to the formation of stable complexes or facilitate catalytic processes. The pathways involved depend on the specific application, whether it is in catalysis, synthesis, or biological interactions.
Comparison with Similar Compounds
Similar Compounds
2,7-Diazabicyclo[2.2.1]heptane: This compound features a similar bicyclic structure but with different ring sizes and nitrogen positions.
1,4-Diazabicyclo[2.2.2]octane: Known for its use as a catalyst in organic reactions, this compound has a different bicyclic framework but shares the presence of nitrogen atoms.
Uniqueness
1,7-Diazabicyclo[555]heptadecane is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties
Properties
CAS No. |
147713-89-1 |
|---|---|
Molecular Formula |
C15H30N2 |
Molecular Weight |
238.41 g/mol |
IUPAC Name |
1,7-diazabicyclo[5.5.5]heptadecane |
InChI |
InChI=1S/C15H30N2/c1-4-10-16-12-6-2-7-13-17(11-5-1)15-9-3-8-14-16/h1-15H2 |
InChI Key |
WYPPTVNVWJATNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2CCCCCN(CC1)CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propanoic acid, 2-[(aminothioxomethyl)hydrazono]-, methyl ester](/img/structure/B12551044.png)

![Phenol, 4-[5-[(cyclohexylmethyl)amino]-3-pyridinyl]-](/img/structure/B12551067.png)
![ethyl (Z)-2-[(E)-hydrazinylidenemethyl]-3-hydroxybut-2-enoate](/img/structure/B12551069.png)

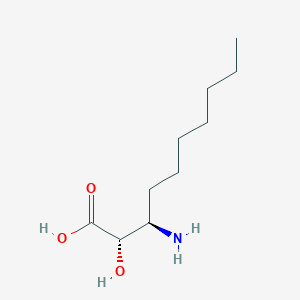
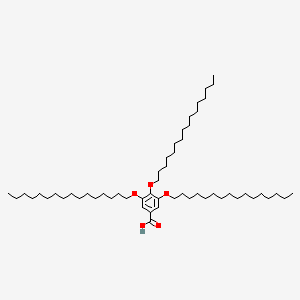
![3-Oxo-2-[(E)-phenyldiazenyl]butanamide](/img/structure/B12551093.png)
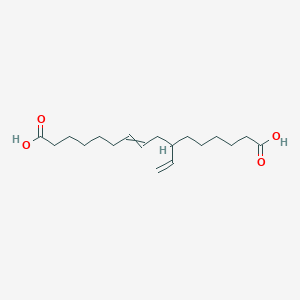
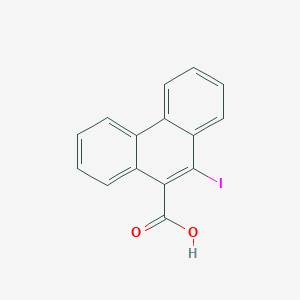
![Benzene, 1-[[(1,1-dimethylethyl)sulfinyl]methyl]-4-methoxy-](/img/structure/B12551109.png)
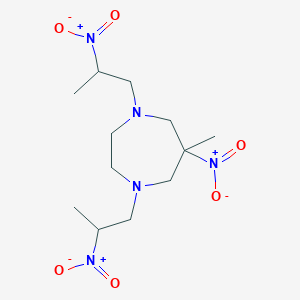
![2-Cyclopropyl-2-(4-methoxyphenyl)-5-methyl-2H-naphtho[1,2-b]pyran](/img/structure/B12551116.png)
![lithium;N-[cyclopenta-2,4-dien-1-yl(dimethylamino)boranyl]-N-methylmethanamine](/img/structure/B12551120.png)
